11-Ferrocenyl-1-undecanethiol

Vue d'ensemble

Description

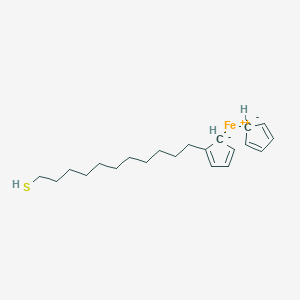

11-Ferrocenyl-1-undecanethiol (FcC11SH) is a redox-active organometallic compound featuring a ferrocene (bis(η⁵-cyclopentadienyl)iron) headgroup and an 11-carbon alkyl chain terminated by a thiol (-SH) group. The thiol enables covalent attachment to gold surfaces, forming self-assembled monolayers (SAMs), while the ferrocene moiety provides reversible redox activity, making FcC11SH a critical component in molecular electronics, biosensors, and nanoscale devices . Its molecular length (~2 nm) is pivotal for fabricating sub-3-nm metallic nanogaps, essential for single-molecule conductance studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ferrocenyl-1-undecanethiol involves coupling a ferrocene derivative with an undecanethiol chain. While explicit synthetic protocols are sparingly documented in non-proprietary literature, general methodologies can be inferred from analogous organometallic thiol syntheses.

Nucleophilic Substitution Reaction

A plausible route involves the reaction of 11-bromo-1-undecane with a ferrocenyl thiolate. The thiolate ion (RS⁻) attacks the electrophilic carbon of the alkyl bromide, displacing bromide and forming the C–S bond. This reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group .

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Reactants | 11-Bromo-1-undecane, Ferrocenyl thiolate |

| Solvent | THF, DMF, or ethanol |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 12–24 hours |

| Atmosphere | Inert (N₂ or Ar) |

Post-Synthetic Purification

Crude FcC11SH is purified via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). The product is isolated as a yellow-orange solid, with a melting point of 36–41°C . Recrystallization from ethanol or dichloromethane may further enhance purity.

| Parameter | Specification |

|---|---|

| Purity | ≥98% (HPLC) |

| Residual Solvents | <50 ppm (GC analysis) |

| Heavy Metals | <10 ppm (ICP-MS) |

Preparation of Functional Monolayers

FcC11SH’s primary application lies in forming SAMs on gold or silicon substrates. Detailed protocols for monolayer preparation are well-documented .

Substrate Pretreatment

-

Gold Deposition: A 30 nm titanium adhesion layer followed by 100 nm gold is thermally evaporated onto a silicon wafer.

-

Cleaning: Substrates are ultrasonicated in acetone and ethanol, then dried under nitrogen.

Self-Assembly Process

-

Immersion Method: Substrates are immersed in 0.1–10 mM FcC11SH ethanol solutions for 12–24 hours.

-

Mixed SAMs: For diluted monolayers, pre-formed SAMs of 1-decanethiol are exposed to FcC11SH solutions (0.1 mM, 30 minutes) .

Critical Factors Affecting SAM Quality:

| Factor | Impact |

|---|---|

| Concentration | Higher concentrations yield denser monolayers |

| Temperature | Room temperature (20–25°C) optimal |

| Solvent Purity | Ethanol ≥99.8% avoids contaminants |

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Use nitrile gloves and lab coat |

| Inhalation | Handle in fume hood |

| Spills | Neutralize with 5% hydrogen peroxide |

Analytical Characterization

Post-synthesis validation ensures structural integrity and functionality.

Spectroscopic Techniques

-

FT-IR: Thiol S–H stretch (~2560 cm⁻¹) confirms functional group presence .

-

NMR: ¹H NMR (CDCl₃): δ 4.15 (cyclopentadienyl protons), δ 1.25–1.45 (methylene chain) .

Electrochemical Validation

Cyclic voltammetry (CV) in 0.1 M NaClO₄ reveals a reversible ferrocene/ferrocenium redox couple at E₁/₂ ≈ 0.35 V vs. Ag/AgCl .

Challenges and Optimization Strategies

Common Synthesis Issues

| Issue | Resolution |

|---|---|

| Low Yield | Increase reaction time or catalyst loading |

| Thiol Oxidation | Strict inert atmosphere maintenance |

Monolayer Defects

-

Pinhole Defects: Mitigated by annealing SAMs at 40°C for 1 hour.

-

Non-uniform Coverage: Optimize immersion time and solution agitation.

Analyse Des Réactions Chimiques

Types of Reactions: 11-Ferrocenyl-1-undecanethiol undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to ferrocenium, often using oxidizing agents like ferric chloride or ceric ammonium nitrate.

Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents such as sodium borohydride.

Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Ferric chloride, ceric ammonium nitrate.

Reduction: Sodium borohydride.

Substitution: Alkyl halides, disulfide-forming agents.

Major Products:

Oxidation: Ferrocenium derivatives.

Reduction: Ferrocene.

Substitution: Thioethers, disulfides.

Applications De Recherche Scientifique

Electrochemical Applications

Electrochemical Sensors and Biosensors:

FcC11SH is widely utilized in the development of electrochemical sensors and biosensors. Its ability to form self-assembled monolayers (SAMs) on gold electrodes enhances the sensitivity and selectivity of electrochemical detection methods. For instance, studies have demonstrated that SAMs of FcC11SH can facilitate the detection of glucose through the immobilization of glucose oxidase on a ZnO nanowire array modified with FcC11SH. This setup showed excellent electrocatalytic activity for glucose detection, making it suitable for clinical and environmental applications .

Redox Behavior Studies:

The redox properties of FcC11SH have been extensively studied using cyclic voltammetry (CV) and spectroelectrochemical techniques. Research indicates that the electrochemical behavior of FcC11SH is influenced by various anions present in the electrolyte solution. For example, a study highlighted how different anions affected the redox behavior and structural integrity of FcC11SH monolayers on gold electrodes, providing insights into ion-pairing dynamics and interfacial energetics .

| Parameter | Observation |

|---|---|

| Anion Type | Impact on redox behavior |

| Electrolyte | NaTFSI vs. NaPF6 effects |

| Technique | CV, FT-IRRAS |

Molecular Electronics

Molecular Diodes:

FcC11SH has been employed in the fabrication of molecular diodes, where its unique electronic properties are leveraged to create rectifying junctions. A model study demonstrated that the position of the ferrocenyl moiety within alkanethiol chains significantly influences charge transport characteristics across molecular junctions. This understanding can lead to advancements in molecular-scale electronic devices .

Self-Assembled Monolayers (SAMs):

The formation of SAMs using FcC11SH on conductive substrates allows for fine-tuning of electronic properties at the nanoscale. These SAMs can be engineered to enhance charge transport efficiency, making them ideal for applications in organic electronics and sensors .

Nanotechnology

Nanostructured Materials:

FcC11SH has been utilized in synthesizing nanostructured materials, such as ZnO nanowires functionalized with ferrocenyl alkanethiols. This combination has shown promise in enhancing the performance of nanodevices due to improved electrocatalytic properties. The integration of FcC11SH into nanostructures allows for better control over surface properties and reactivity .

Surface Modification:

The ability to modify surfaces with SAMs of FcC11SH enables researchers to tailor physicochemical properties for specific applications, such as improving adhesion or altering wettability. These modifications are crucial for developing advanced materials with desired functionalities .

Case Study 1: Glucose Sensing

A study conducted on a biosensor platform utilizing FcC11SH demonstrated its effectiveness in glucose detection through an electrochemical approach. The sensor exhibited high sensitivity and selectivity, with a linear response range suitable for practical applications in clinical diagnostics.

Case Study 2: Molecular Diodes

Research on molecular diodes based on FcC11SH revealed that varying the length of alkanethiol chains influenced rectification ratios significantly. This finding is pivotal for designing efficient molecular electronic components.

Mécanisme D'action

The mechanism of action of 11-Ferrocenyl-1-undecanethiol primarily involves its ability to form self-assembled monolayers on various surfaces. The thiol group binds strongly to metal surfaces, such as gold, forming a stable monolayer. The ferrocene moiety exhibits redox activity, allowing for electron transfer processes that are crucial in electrochemical applications. The molecular targets and pathways involved include the interaction of the thiol group with metal surfaces and the redox behavior of the ferrocene unit .

Comparaison Avec Des Composés Similaires

2.1. Structural and Functional Differences

The table below highlights key structural and functional distinctions between FcC11SH and analogous thiol-based SAM-forming compounds:

| Compound | Chain Length | Functional Group | Redox Activity | Key Applications |

|---|---|---|---|---|

| 11-Ferrocenyl-1-undecanethiol | 11 carbons | Ferrocene, Thiol | High (Fe²⁺/Fe³⁺) | Molecular diodes, biosensors, nanogaps |

| 1-Dodecanethiol (C12SH) | 12 carbons | Thiol | None | Corrosion protection, inert SAMs |

| 11-Mercaptoundecanoic acid | 11 carbons | Carboxylic Acid (-COOH) | None | Bioconjugation, pH-sensitive SAMs |

| Ferrocene-terminated C10SH | 10 carbons | Ferrocene, Thiol | High | Electrochemical catalysis |

Key Observations :

- Chain Length : Longer chains (e.g., C12SH) yield denser SAMs with higher hydrophobicity but slower electron transfer kinetics due to increased tunneling distance .

- Ag/AgCl), critical for amperometric biosensors and rectifiers . Non-redox thiols (e.g., C12SH) lack this property.

- Functional Groups: Carboxylic acid-terminated thiols (e.g., 11-mercaptoundecanoic acid) enable biomolecule immobilization but require external redox mediators for sensing .

2.2. Electrochemical and Interfacial Properties

- Ion Pairing and Solvent Uptake: FcC11SH exhibits structure-dependent ion-pairing with anions (e.g., ClO₄⁻) during redox cycling, influencing interfacial capacitance and mass transport . This behavior is absent in non-redox thiols like C12SH.

- Redox-Induced Structural Changes : In situ FT-IRRAS studies reveal FcC11SAMs undergo reorientation during oxidation, with ferrocene moieties tilting toward the electrode surface . Such dynamic behavior is unique to ferrocene-terminated thiols.

- Stability: FcC11SAMs demonstrate robust stability in ethanol and aqueous electrolytes, but ultrasonication in chloroform can desorb loosely bound molecules .

Research Findings and Data

Table 1: Electrochemical Performance of FcC11SH vs. Analogues

| Parameter | FcC11SH | C12SH | 11-Mercaptoundecanoic Acid |

|---|---|---|---|

| Redox Potential (V) | 0.28–0.32 | N/A | N/A |

| SAM Formation Time (h) | 24 | 24 | 12–18 |

| Charge Transfer Rate (s⁻¹) | 500–800 | N/A | N/A |

| Stability in Air | >1 month | >6 months | <1 week |

Source :

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for forming high-quality FcC11SH self-assembled monolayers (SAMs) on gold substrates?

- Methodological Answer : High-quality SAMs require a 1 mM solution of FcC11SH in a solvent mixture of 80% ethanol and 20% dichloromethane, with 24-hour immersion in a dark, inert environment (e.g., glovebox) to prevent oxidation . Post-deposition rinsing with ethanol and ultrasonic cleaning in chloroform ensures removal of physisorbed molecules. Substrate preparation, such as gold nanoarray fabrication via high-speed e-beam lithography, enhances SAM uniformity for applications like biosensors .

Q. Which spectroscopic or electrochemical techniques are most effective for characterizing FcC11SH SAMs?

- Methodological Answer :

- Electrochemical Quartz Crystal Microbalance (EQCM) : Quantifies ion-pairing and solvent uptake during redox cycling, revealing coverage-dependent mass changes .

- X-ray Photoelectron Spectroscopy (XPS) : Validates SAM formation by detecting sulfur-gold bonds and ferrocene oxidation states .

- Polarization Modulation FTIR : Assesses molecular orientation and monolayer order, critical for understanding electron transfer efficiency .

Q. How does SAM formation time influence FcC11SH monolayer order and electrochemical activity?

- Methodological Answer : Prolonged SAM assembly (e.g., >12 hours) improves packing density, reducing defects. However, excessive time (>24 hours) may lead to multilayer formation. Electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) can correlate coverage with redox peak sharpness, while IRRAS-EQCM combined systems track structural changes in real time .

Advanced Research Questions

Q. How do anion species in electrolytes influence the electrochemical response and ion-pairing dynamics of FcC11SH SAMs?

- Methodological Answer : Anions like ClO₄⁻ vs. Cl⁻ dictate ion-pairing strength with oxidized ferrocenium, altering redox potentials and electron transfer kinetics. Using EQCM with controlled electrolytes (e.g., NaClO₄ vs. NaCl), researchers can measure mass changes to infer anion-specific solvent uptake. For example, ClO₄⁻ induces weaker ion-pairing, leading to higher solvent permeability and broader CV peaks .

Q. What factors contribute to discrepancies in reported electron transfer kinetics for FcC11SH SAMs across studies?

- Methodological Answer : Variability arises from:

- Monolayer defects : Addressed by optimizing deposition conditions (e.g., solvent purity, substrate roughness) .

- Electrolyte composition : Perchlorate-based electrolytes minimize specific adsorption, whereas chloride may passivate gold surfaces .

- Measurement techniques : IRRAS-EQCM provides in-situ structural data, while CV alone may overlook coverage-dependent effects . Cross-validation with multiple methods (e.g., XPS, EIS) is recommended.

Q. How can FcC11SH SAMs be integrated into nanoarray-based biosensors while maintaining electrochemical stability?

- Methodological Answer : Lithographically fabricated gold nanoarrays (50 nm pitch) improve signal-to-noise ratios for redox sensing. FcC11SH SAMs on such arrays show stable sensitivity (~57.9 mV/decade) when tested with hexacyanoferrate mixtures. Challenges include SAM degradation during lithography; atomic layer deposition (ALD) of protective oxides or hybrid SAMs (e.g., mixed with alkylthiols) enhance stability .

Q. What methodologies resolve contradictions between solvent uptake measurements and theoretical models in FcC11SH SAMs?

- Methodological Answer : EQCM data often show higher solvent uptake than predicted due to monolayer defects or incomplete packing. Combining molecular dynamics (MD) simulations with in-situ IRRAS-EQCM can reconcile discrepancies by modeling solvent penetration pathways. Systematic studies varying alkyl chain length (e.g., FcC11SH vs. FcC6SH) isolate chain flexibility effects .

Q. Data Contradiction Analysis

Q. Why do some studies report ferrocene redox potentials shifting with monolayer coverage, while others observe no change?

- Methodological Answer : At low coverage, isolated ferrocene moieties exhibit ideal Nernstian behavior. Higher coverage increases intermolecular interactions, causing peak broadening or splitting. Studies using dilute SAMs or low scan rates (<50 mV/s) may miss these effects. Polarization modulation FTIR can detect lateral interactions by monitoring vibrational coupling .

Q. How do conflicting reports on SAM stability under redox cycling align with experimental parameters?

- Methodological Answer : Stability depends on electrolyte pH and redox species. For example, SAMs degrade faster in acidic conditions due to thiol desorption. Using neutral electrolytes (e.g., PBS) and limiting potential windows to ±0.5 V vs. Ag/AgCl minimizes degradation. EQCM mass loss trends and post-cycling XPS validate stability .

Q. Tables for Key Data Comparison

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746461 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127087-36-9 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.